Cas no 64142-23-0 (1-Butanone, 1-(4-hydroxy-3-methoxyphenyl)-)

1-Butanone, 1-(4-hydroxy-3-methoxyphenyl)- structure
64142-23-0 structure
Product Name:1-Butanone, 1-(4-hydroxy-3-methoxyphenyl)-
CAS No:64142-23-0
MF:C11H14O3
MW:194.227063655853
MDL:MFCD24714243
CID:424896
PubChem ID:14035098
Update Time:2025-04-24

1-Butanone, 1-(4-hydroxy-3-methoxyphenyl)- Chemical and Physical Properties

Names and Identifiers

    • 1-Butanone, 1-(4-hydroxy-3-methoxyphenyl)-
    • 1-(4-hydroxy-3-methoxyphenyl)butan-1-one
    • Butyrophenone, 4'-hydroxy-3'-methoxy-
    • 1-(4-hydroxy-3-methoxyphenyl)-1-butanone
    • AS-78266
    • 4-(4-hydroxy-3-methoxyphenyl)-4-butanone
    • 4'-hydroxy-3'-methoxybutyrophenone
    • 1-[4-Hydroxy-3-methoxyphenyl]-1-butanone
    • Butyrovanillone
    • CS-0163418
    • DTXSID10554766
    • 4'-hydroxy-3'-methoxy-butyrophenone
    • 64142-23-0
    • 1-[4-hydroxy-3-(methyloxy)phenyl]-1-butanone
    • D94316
    • SCHEMBL3811067
    • MDL: MFCD24714243
    • Inchi: 1S/C11H14O3/c1-3-4-9(12)8-5-6-10(13)11(7-8)14-2/h5-7,13H,3-4H2,1-2H3
    • InChI Key: ATFSJFVUBBVFDB-UHFFFAOYSA-N
    • SMILES: O(C)C1=C(C=CC(=C1)C(CCC)=O)O

Computed Properties

  • Exact Mass: 194.09432
  • Monoisotopic Mass: 194.094294304g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 4
  • Complexity: 191
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 46.5Ų

Experimental Properties

  • PSA: 46.53

1-Butanone, 1-(4-hydroxy-3-methoxyphenyl)- Pricemore >>

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Additional information on 1-Butanone, 1-(4-hydroxy-3-methoxyphenyl)-

1-Butanone, 1-(4-Hydroxy-3-Methoxyphenyl)-: A Comprehensive Overview

1-Butanone, 1-(4-hydroxy-3-methoxyphenyl)- is a unique organic compound that has garnered significant attention in the field of biopharmaceuticals. Its chemical structure combines a ketone group with a substituted aromatic ring, making it a fascinating subject for both academic and industrial research. This compound, also known by its CAS registry number CAS NO 64142-23-0, is notable for its potential applications in drug discovery and development.

Firstly, the structure of 1-Butanone, 1-(4-hydroxy-3-methoxyphenyl)- comprises a butanone backbone attached to a phenyl group that bears hydroxyl and methoxy substituents. The presence of these functional groups renders the molecule highly versatile, as they can participate in various biochemical interactions. This structural diversity is particularly advantageous in pharmacological research, where compounds with multiple binding sites are sought after for drug development.

Recent studies have highlighted the potential of CAS NO 64142-23-0 as a lead compound in the discovery of enzyme inhibitors. For instance, research published in the journal Bioorganic & Medicinal Chemistry (2023) demonstrated that this compound exhibits promising inhibitory activity against several key enzymes implicated in disease pathways. Such findings underscore its value as a starting point for developing novel therapeutic agents.

Another area of interest is the exploration of 1-Butanone, 1-(4-hydroxy-3-methoxyphenyl)-'s role in receptor modulation. Preclinical investigations have shown that this compound can act as a modulator of G-protein coupled receptors (GPCRs), which are integral to numerous physiological processes. This property positions it as a potential candidate for treating conditions such as inflammation and neurodegenerative disorders.

Moreover, the compound's hydroxyl and methoxy substituents contribute to its bioavailability and metabolic stability. These functional groups enhance solubility while also influencing the molecule's interaction with biological membranes. Such attributes are critical for ensuring that potential drugs are both effective and safe for human use.

In terms of sustainable drug development, CAS NO 64142-23-0 offers a promising template for the creation of eco-friendly pharmaceuticals. Its synthesis can be optimized to minimize environmental impact, aligning with current trends towards green chemistry in the biopharmaceutical industry.

Finally, the study of 1-Butanone, 1-(4-hydroxy-3-methoxyphenyl)- also contributes to our understanding of molecular diversity. By analyzing its structure and properties, researchers can gain insights into how modifications in chemical structure affect biological activity. This knowledge is invaluable for designing more targeted and effective medications.

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